Methyl 2-acetamido-5-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of 238.2 g/mol. It is classified as a derivative of benzoic acid, characterized by an acetamido group at the second position and a nitro group at the fifth position on the aromatic ring. This compound serves as a versatile intermediate in various chemical reactions and has significant applications in scientific research and industry, particularly in organic synthesis and medicinal chemistry .
Methyl 2-acetamido-5-nitrobenzoate is synthesized primarily through nitration processes involving methyl 2-acetamidobenzoate. It is categorized under organic compounds due to its structure, which includes both aromatic and functional groups. Its CAS number is 5409-45-0, and it is commercially available from suppliers such as Sigma-Aldrich and BenchChem .
The synthesis of methyl 2-acetamido-5-nitrobenzoate typically involves a multi-step process, prominently featuring the nitration of methyl 2-acetamidobenzoate. The nitration reaction is conducted using a mixture of concentrated sulfuric acid and nitric acid, allowing for selective introduction of the nitro group at the desired position on the benzene ring.
In industrial settings, this synthesis is scaled up using large reactors with precise monitoring to maximize yield and purity through methods such as crystallization or chromatography .
Methyl 2-acetamido-5-nitrobenzoate features a benzene ring substituted with an acetamido group (-NHCOCH₃) at the second position and a nitro group (-NO₂) at the fifth position. This configuration contributes to its chemical reactivity and biological properties.
Methyl 2-acetamido-5-nitrobenzoate can undergo several types of chemical reactions:
The mechanism of action for methyl 2-acetamido-5-nitrobenzoate varies according to its application:
Relevant data include melting points, boiling points, and solubility parameters which are essential for practical applications in laboratory settings .
Methyl 2-acetamido-5-nitrobenzoate has diverse applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
The synthesis of methyl 2-acetamido-5-nitrobenzoate (CAS: 5409-45-0, MW: 238.199 g/mol, Formula: C₁₀H₁₀N₂O₅) critically depends on achieving precise nitration regiochemistry [1] [8]. The acetamido group at the ortho position serves as a powerful directing group, ensuring preferential para-nitration relative to the amide functionality. This orientation yields the thermodynamically favored 5-nitro isomer, crucial for downstream applications in pharmaceutical intermediates [2] [6]. Modern protocols employ mixed-acid systems combining concentrated nitric acid and sulfuric acid (typically 1:1 to 1:3 molar ratios) at controlled temperatures between 0-10°C to suppress di-nitration and oxidative byproducts [4] [6]. Kinetic studies reveal that exceeding 15°C promotes isomeric impurities (e.g., 3-nitro derivatives), necessitating precise thermal management [6].
Table 1: Comparative Nitration Method Performance
Substrate | Conditions | Reaction Temp (°C) | 5-Nitro Isomer Yield (%) | Key Impurities |
---|---|---|---|---|
Methyl 2-acetamidobenzoate | HNO₃/H₂SO₄ (1:2) | 0-5 | 89% | <2% 3-nitro isomer |
2-Acetamidotoluene | HNO₃/H₂SO₄ (1:3) | 5-10 | 76% | 8% 3-methyl-6-nitro |
Unprotected precursor | HNO₃/H₂SO₄ (1:1) | 0-5 | 42% | 22% meta isomers |
A critical refinement involves substrate pre-acidification – dissolving the acetamido precursor in concentrated H₂SO₄ before nitrating agent addition. This step protonates the carbonyl oxygen, enhancing the directing power of the acetamido group and improving para-selectivity to >95% in optimized systems [6]. Post-reaction quenching in ice-water precipitates the crude nitro intermediate, which can be directly purified or advanced to esterification. Alternative pathways involving nitration of pre-formed methyl anthranilate derivatives show reduced regioselectivity due to competing amine protonation [6].
The installation of the acetamido moiety precedes nitration and involves acetyl transfer to methyl 2-aminobenzoate (methyl anthranilate). Classical approaches utilize acetic anhydride in stoichiometric excess (1.5-2.0 equivalents) without catalysts, but suffer from low atom economy and ester hydrolysis byproducts [3]. Advanced catalytic systems employ zinc oxide (ZnO, 5-10 mol%) or heterogeneous acid catalysts (e.g., sulfated zirconia) to accelerate acetylation while minimizing decomposition pathways [2]. These catalysts facilitate nucleophilic addition at the amine nitrogen through Lewis acid activation of the anhydride carbonyl, achieving >95% conversion within 30-60 minutes at 60-80°C [2].
Solvent selection critically influences reaction efficiency:🔬 Non-polar media (toluene, xylene) favor N-acetylation over ester cleavage but require higher temperatures (110-130°C)🔬 Polar aprotic solvents (DMF, acetonitrile) enable lower reaction temperatures (25-40°C) but necessitate rigorous anhydrous conditions
Table 2: Solvent Effects on Acetylation Efficiency
Solvent | Catalyst | Temp (°C) | Reaction Time (h) | Conversion (%) | Ester Hydrolysis (%) |
---|---|---|---|---|---|
Toluene | None | 110 | 2.0 | 89% | <1% |
Acetonitrile | ZnO (5 mol%) | 65 | 0.5 | 98% | 2% |
DMF | Sulfated zirconia | 40 | 1.5 | 95% | 8% |
Microwave-assisted protocols have demonstrated remarkable efficiency enhancements, reducing reaction times to 5-10 minutes while maintaining yields >90% [2]. The crystalline product typically requires minimal purification – precipitation into ice-water followed by filtration delivers material suitable for nitration. Monitoring reaction completion via FT-IR confirms the disappearance of N-H stretches at 3350-3500 cm⁻¹ and emergence of amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹ [3].
While direct esterification of 2-acetamido-5-nitrobenzoic acid (CAS: 3558-18-7) remains viable, green methodologies focus on reducing hazardous reagents and energy inputs. Conventional routes employ thionyl chloride or oxalyl chloride to generate acid chlorides followed by methanol quenching, generating stoichiometric corrosive byproducts [3]. Modern approaches favor catalytic esterification using solid acids (e.g., Amberlyst-15, sulfonated carbon catalysts) in near-stoichiometric methanol, enabling 85-92% yields at 65-80°C with simplified workups [5] [6]. These systems facilitate catalyst recovery and reuse over 5-7 cycles without significant activity loss, dramatically reducing inorganic waste streams [6].
Transesterification pathways offer atom-economic alternatives starting from ethyl 2-acetamido-5-nitrobenzoate. Using immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems at 50°C achieves 88% conversion to the methyl ester within 24 hours. This approach exemplifies biocatalytic precision, preserving the acid- and nitro-sensitive functionalities while avoiding strong acids/bases [5]. Life-cycle assessments confirm that transesterification reduces cumulative energy demand by 40% compared to acid-catalyzed routes [6].
Solvent selection principles align with ACS GCI guidelines:• 2-MeTHF (biorenewable, low water miscibility) enables efficient product isolation• Cyclopentyl methyl ether (CPME) offers high boiling point alternatives for azeotropic water removal• Ethanol-water mixtures (1:1 v/v) serve as benign crystallization solvents
Final product isolation faces challenges from chromophoric impurities and isomeric contaminants that necessitate multistep purification. Industrial-scale processes employ solvent-mediated crystallization from ethanol-water (4:1 v/v) or methanol-toluene mixtures, exploiting the compound's moderate solubility (4.7 g/L in ethanol at 25°C) and sharp melting transition (172.5-177.5°C) [1] [3]. Controlled cooling at 10°C/hour from reflux to 5°C yields needle-shaped crystals of >99.0% chromatographic purity after single crystallization [6]. For persistent impurities (notably 3-nitro isomers), antisolvent addition using heptane or cyclohexane induces selective crystallization.
Table 3: Crystallization Systems for Final Product Purification
Solvent System | Ratio (v/v) | Crystallization Temp (°C) | Product Recovery (%) | Purity (%) |
---|---|---|---|---|
Ethanol/Water | 4:1 | 0-5 | 78% | 99.1% |
Methanol/Toluene | 3:1 | -10 | 82% | 98.7% |
Acetonitrile/Heptane | 1:2 | 25 | 85% | 99.3% |
Continuous processing enhances throughput and consistency:
These advanced separation techniques collectively improve isolated yields from 65-70% to 85-88% on multi-kilogram scales [6]. Residual solvents are minimized using fluidized bed drying with nitrogen at 40°C, maintaining the crystalline integrity while reducing volatiles to <500 ppm (ICH Q3C limits) [3].
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